1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene
CAS No.: 144977-47-9
Cat. No.: VC21096085
Molecular Formula: C17H23F
Molecular Weight: 246.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144977-47-9 |
---|---|
Molecular Formula | C17H23F |
Molecular Weight | 246.36 g/mol |
IUPAC Name | 1-fluoro-2-methyl-4-(3,3,5,5-tetramethylcyclohexen-1-yl)benzene |
Standard InChI | InChI=1S/C17H23F/c1-12-8-13(6-7-15(12)18)14-9-16(2,3)11-17(4,5)10-14/h6-9H,10-11H2,1-5H3 |
Standard InChI Key | DGWOCNOIHNULTH-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)C2=CC(CC(C2)(C)C)(C)C)F |
Canonical SMILES | CC1=C(C=CC(=C1)C2=CC(CC(C2)(C)C)(C)C)F |
Introduction
Basic Information and Identifiers
1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene is an organic compound characterized by a cyclohexene ring connected to a fluorinated aromatic group. The compound is tracked in various chemical databases and is used primarily in research and industrial applications.
Primary Identifiers
Parameter | Value |
---|---|
CAS Registry Number | 144977-47-9 |
Molecular Formula | C₁₇H₂₃F |
Molecular Weight | 246.36 g/mol |
IUPAC Name | 1-fluoro-2-methyl-4-(3,3,5,5-tetramethylcyclohexen-1-yl)benzene |
Chemical Identifiers
Parameter | Value |
---|---|
InChI | InChI=1S/C17H23F/c1-12-8-13(6-7-15(12)18)14-9-16(2,3)11-17(4,5)10-14/h6-9H,10-11H2,1-5H3 |
InChI Key | DGWOCNOIHNULTH-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)C2=CC(CC(C2)(C)C)(C)C)F |
Alternative Names
The compound is also known by several synonyms in scientific literature and commercial databases:
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4'-Fluoro-3,3,3',5,5-pentamethyl-2,3,4,5-tetrahydro-1,1'-biphenyl
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Benzene, 1-fluoro-2-methyl-4-(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)-
Structural Characteristics
The molecular structure of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene consists of two main components: a cyclohexene ring and a fluorinated aromatic ring.
Core Structure
The compound features a cyclohexene core with significant steric hindrance due to the tetramethyl substituents at positions 3,3,5,5. The cyclohexene is connected to a 4-fluoro-3-methylphenyl group, creating a unique electronic distribution that influences its chemical reactivity.
Functional Groups
The primary functional groups include:
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A cyclohexene ring with four methyl substituents
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A phenyl ring with fluoro and methyl substituents
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A carbon-carbon double bond within the cyclohexene ring
The presence of the fluorine atom affects the electron density distribution across the molecule, potentially influencing its binding affinity to biological targets and its reactivity in chemical transformations.
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene is essential for predicting its behavior in different environments and reactions.
Physical Properties
Property | Value | Source |
---|---|---|
Physical State | Liquid/Powder | |
Density | 0.98 g/cm³ | |
Refractive Index | 1.5170-1.5210 | |
Boiling Point | 296.7°C at 760 mmHg (Predicted) | |
Flash Point | 125.7°C |
Chemical Properties
The chemical properties of this compound are largely influenced by its structure, particularly the cyclohexene double bond and the fluorinated aromatic ring.
Property | Value | Source |
---|---|---|
LogP | 5.36370 | |
PSA | 0.00000 | |
Solubility | Limited water solubility due to hydrophobic nature | Derived from LogP |
The relatively high LogP value indicates that this compound is lipophilic, suggesting good membrane permeability but limited water solubility. This characteristic makes it suitable for certain pharmaceutical applications where lipid membrane penetration is desired.
Applications in Research and Industry
1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene serves various functions across multiple industries, with particularly notable applications in pharmaceutical development.
Pharmaceutical Applications
One of the most significant applications of this compound is as a structural component in pharmaceutical synthesis. It appears to be an important intermediate in the synthesis of Dalvastatin, which has the IUPAC name (4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one . Dalvastatin likely belongs to the statin class of medications used to lower cholesterol levels.
Research Applications
In research settings, the compound may be utilized for:
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Structure-activity relationship studies in drug development
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Organic chemistry methodology development
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Reference standard in analytical chemistry
Supplier Example | Assay | Physical Form | Minimum Order | Storage Recommendation |
---|---|---|---|---|
Hebei Nengqian Chemical | 99% | Powder | 1 Kilogram | According to request |
Chemlyte Solutions | 99.0% | Liquid | 100 Gram | Store container tightly closed in dry, cool, well-ventilated place |
J&K SCIENTIFIC LTD. | Not specified | Not specified | Not specified | Not specified |
Meryer Chemical Technology | Not specified | Not specified | Not specified | Not specified |
Purchasing Considerations
When sourcing this compound, researchers and industry professionals should consider:
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Required purity level for intended application
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Quantity needed (available from gram to kilogram scale)
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Desired physical form (liquid vs. powder)
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Delivery timeframes and geographic shipping restrictions
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Regulatory compliance requirements
Relation to Dalvastatin
An important aspect of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene is its structural relationship to Dalvastatin, suggesting its potential role in pharmaceutical synthesis.
Structural Connection
Dalvastatin's IUPAC name, (4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one, clearly incorporates our target compound as a key structural component . This suggests that 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene likely serves as a precursor or intermediate in Dalvastatin synthesis.
Pharmaceutical Relevance
The connection to Dalvastatin is significant because:
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Statins are among the most prescribed medications globally for cholesterol management
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Synthetic intermediates for pharmaceutical production are valuable research tools
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Understanding structure-activity relationships of statin components aids drug development
Research Guidelines and Limitations
It is important to note specific considerations when working with 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene in research settings.
Research Use Specifications
Available product information indicates that this compound is intended for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume